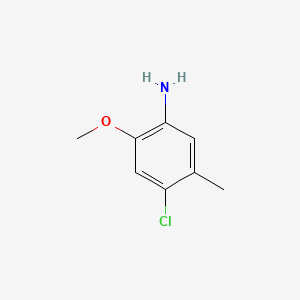

4-Chloro-2-methoxy-5-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAPOWUMJRIKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213198 | |

| Record name | 4-Chloro-5-methyl-o-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6376-14-3 | |

| Record name | 4-Chloro-2-methoxy-5-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6376-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methyl-o-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006376143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-methyl-o-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-methyl-o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-methoxy-5-methylaniline: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxy-5-methylaniline, registered under CAS number 6376-14-3, is a substituted aniline derivative that serves as a crucial building block in the synthesis of a variety of complex organic molecules.[1][2][3] Its unique substitution pattern, featuring a chloro, a methoxy, and a methyl group on the aniline ring, imparts specific reactivity and properties that are of significant interest in the fields of medicinal chemistry, materials science, and chemical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, spectroscopic characterization, safety protocols, and its applications, particularly within the realm of drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is foundational to its chemical behavior. The arrangement of the electron-donating methoxy and methyl groups, and the electron-withdrawing chloro group, in relation to the amino group, dictates its reactivity in various chemical transformations.

Molecular Diagram

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6376-14-3 | [1][2][3] |

| Molecular Formula | C₈H₁₀ClNO | [2] |

| Molecular Weight | 171.62 g/mol | [2] |

| Appearance | Solid | [4] |

| Melting Point | 102-103 °C | [1] |

| Purity | ≥95% | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes, primarily involving the chlorination of a substituted aniline precursor or the reduction of a corresponding nitroaromatic compound. The choice of synthetic pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.

A common and logical synthetic approach involves the chlorination of 2-methoxy-5-methylaniline. This reaction is an electrophilic aromatic substitution where the directing effects of the amino and methoxy groups play a crucial role. The amino group is a powerful activating and ortho-, para-directing group. The methoxy group is also activating and ortho-, para-directing. In this specific precursor, the para position to the strongly activating amino group is blocked by the methyl group, and one ortho position is occupied by the methoxy group. The incoming electrophile (Cl+) is therefore directed to the other ortho position relative to the amino group, which is also para to the methoxy group, leading to the desired product.

Another viable synthetic strategy commences with a nitrated precursor, which is subsequently reduced to the aniline. For instance, the synthesis could start from a suitably substituted nitrotoluene, followed by chlorination and then reduction of the nitro group to an amine. The reduction of the nitro group is a well-established transformation and can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon, or chemical reduction using reagents such as tin(II) chloride in acidic medium. A patented process for a similar compound, 4-chloro-2,5-dimethoxyaniline, involves the catalytic reduction of the corresponding nitrobenzene derivative using a modified platinum-on-carbon catalyst.[5]

Experimental Protocol: Conceptual Synthesis via Chlorination

The following is a generalized, conceptual protocol for the chlorination of 2-methoxy-5-methylaniline. This protocol is for illustrative purposes and should be optimized and validated in a laboratory setting.

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 2-methoxy-5-methylaniline and a suitable solvent (e.g., a chlorinated solvent like dichloromethane or a polar aprotic solvent). The flask is cooled in an ice bath.

-

Chlorinating Agent: A solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in the same solvent is prepared and placed in the dropping funnel.

-

Reaction: The chlorinating agent is added dropwise to the stirred solution of the aniline precursor while maintaining the low temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a basic aqueous solution (e.g., sodium bicarbonate). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Diagram: Synthetic Logic

Caption: Key synthetic strategies for this compound.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of NMR, IR, and mass spectra for this compound is not readily found in peer-reviewed literature, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), the methyl protons (a singlet around 2.1-2.3 ppm), and the amine protons (a broad singlet). The aromatic region would display two singlets or two doublets with a small coupling constant, corresponding to the two non-equivalent protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the nature of the substituents on the aromatic ring.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations. An IR spectrum for the similar compound, 4-chloro-3-methylaniline, is available in the NIST database and shows characteristic amine and aromatic absorptions.[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic (M+2)+ peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Applications in Drug Discovery and Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of bioactive molecules. The presence of chloro and methoxy groups in a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. The chloro group can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.

This compound is a valuable intermediate for the synthesis of heterocyclic compounds, which are prevalent in many approved drugs. For instance, anilines are key precursors for the synthesis of quinolines and quinazolines, which are known to exhibit a broad range of biological activities, including anticancer and antimicrobial properties. A related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been synthesized from 4-methoxyaniline and is highlighted as a key intermediate for quinoline inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation.[7][8] This suggests that this compound could be a valuable building block for developing novel kinase inhibitors.

Diagram: Role in Bioactive Scaffold Synthesis

Caption: Potential pathway from this compound to therapeutic agents.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. Based on the safety data for analogous chloro-anilines, this compound should be considered hazardous.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. Its distinct substitution pattern provides a unique platform for the development of novel compounds with tailored properties. While detailed, publicly available research specifically on this compound is somewhat limited, the principles of its synthesis, reactivity, and potential applications can be confidently inferred from the extensive knowledge base of substituted anilines. Further research into the specific applications and reaction optimization of this compound is warranted and promises to unlock new avenues in chemical synthesis and drug discovery.

References

- 1. This compound | 6376-14-3 [chemicalbook.com]

- 2. 6376-14-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. ivychem.com [ivychem.com]

- 4. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]

- 5. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 6. m-Toluidine, 4-chloro- [webbook.nist.gov]

- 7. atlantis-press.com [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 4-Chloro-2-methoxy-5-methylaniline

Abstract: This technical guide provides a comprehensive examination of the synthetic pathway and underlying reaction mechanisms for the formation of 4-Chloro-2-methoxy-5-methylaniline, a key intermediate in the manufacturing of various dyes and pigments. The synthesis is approached via a multi-step process starting from the readily available precursor, 2-methoxy-5-methylaniline (p-Cresidine). The core of this guide focuses on the strategic use of a protecting group to modulate the reactivity of the aniline starting material, ensuring high regioselectivity during the critical electrophilic chlorination step. Each stage of the synthesis—N-acetylation, electrophilic aromatic substitution, and deprotection—is discussed in detail, emphasizing the causal relationships behind experimental choices and the stereoelectronic factors governing the reaction's outcome. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, mechanistically-grounded understanding of this synthetic transformation.

Strategic Overview and Retrosynthetic Analysis

This compound (C₈H₁₀ClNO) is a substituted aniline with a precise arrangement of functional groups on the aromatic ring. The successful synthesis of this molecule hinges on controlling the regioselectivity of the chlorination step. A direct chlorination of the precursor 2-methoxy-5-methylaniline is ill-advised due to the powerful activating nature of the primary amino (-NH₂) group. This group would not only lead to multiple chlorination products but also be susceptible to oxidation.[1][2][3]

Therefore, a robust synthetic strategy involves three key stages:

-

Protection: The highly activating amino group is temporarily converted into a less activating N-acetyl (amide) group. This moderates the ring's reactivity and introduces steric hindrance.[2]

-

Chlorination: Electrophilic aromatic substitution is performed on the protected intermediate. The combined directing effects of the N-acetyl, methoxy, and methyl groups guide the incoming electrophile (Cl⁺) to the desired C-4 position.

-

Deprotection: The N-acetyl group is removed via hydrolysis to restore the primary amino group, yielding the final product.[4]

This strategic approach is visualized in the overall reaction workflow below.

Caption: Overall synthetic workflow for this compound.

Detailed Mechanistic Pathway

Step 1: Protection via N-Acetylation

The synthesis commences with 2-methoxy-5-methylaniline, also known as p-Cresidine.[5][6] The lone pair of electrons on the nitrogen atom of the amino group strongly activates the aromatic ring towards electrophilic attack through resonance donation.[2] This high reactivity can lead to undesirable outcomes like polysubstitution and oxidation during chlorination.[1][3]

To circumvent this, the amino group is protected by converting it into an acetamide. This is typically achieved by reacting the aniline with acetic anhydride.

Mechanism: The nitrogen atom of the aniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a stable acetate ion as a leaving group and forming the N-acetylated product, N-(2-methoxy-5-methylphenyl)acetamide.

The resulting acetamido group (-NHCOCH₃) is still an ortho, para-directing activator, but its activating strength is significantly diminished.[2][4] This is because the nitrogen's lone pair now participates in resonance with the adjacent carbonyl group, making it less available to donate into the aromatic ring.[2] This moderation is the cornerstone of achieving a selective, high-yield monochlorination.

Step 2: Regioselective Electrophilic Chlorination

This is the most critical step for determining the final structure. The protected intermediate, N-(2-methoxy-5-methylphenyl)acetamide, is subjected to an electrophilic chlorinating agent. A variety of reagents can be used, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.

Regioselectivity Analysis: The position of chlorination is determined by the cumulative directing effects of the three substituents on the ring:

-

Acetamido Group (-NHCOCH₃): A moderately activating, ortho, para-director. Due to its steric bulk, it primarily directs incoming electrophiles to the para position.

-

Methoxy Group (-OCH₃): A strongly activating, ortho, para-director.

-

Methyl Group (-CH₃): A weakly activating, ortho, para-director.

The available positions for substitution are C-3, C-4, and C-6.

-

Position C-6: Ortho to the acetamido group and ortho to the methoxy group. This position is highly activated.

-

Position C-4: Para to the acetamido group and meta to the methoxy group. This position is also strongly activated.

-

Position C-3: Ortho to the methoxy group but meta to the acetamido group.

The final regiochemical outcome is a result of the interplay between these electronic effects and steric hindrance. The acetamido group, being the largest, sterically disfavors substitution at the adjacent C-6 position. The most electronically favorable and sterically accessible position is C-4, which is para to the dominant acetamido directing group. Chlorination therefore occurs selectively at this position to yield N-(4-chloro-2-methoxy-5-methylphenyl)acetamide.

Caption: Mechanism of the rate-determining step in electrophilic chlorination.

Mechanism:

-

Generation of the electrophile (Cl⁺ or a polarized equivalent) from the chlorinating agent.

-

The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and is particularly stabilized by resonance involving the lone pairs of the nitrogen and oxygen atoms.

-

A base in the reaction mixture removes the proton from the C-4 position, restoring the aromaticity of the ring and yielding the final chlorinated product.

Step 3: Deprotection via Hydrolysis

The final step is the removal of the acetyl protecting group to regenerate the primary amine. This is accomplished by hydrolysis of the amide bond, which can be catalyzed by either acid or base.[7][8]

-

Acid-Catalyzed Hydrolysis: The reaction mixture is heated with an aqueous acid (e.g., H₂SO₄ or HCl). The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Proton transfers and subsequent elimination of acetic acid yield the protonated aniline, which is neutralized in a final workup step to give this compound.

-

Base-Catalyzed Hydrolysis: The amide is treated with a hot aqueous base (e.g., NaOH). A hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate eliminates an amine anion, which is a poor leaving group but is immediately protonated by the solvent (water) to form the final aniline product and a carboxylate salt.

The choice between acidic or basic hydrolysis often depends on the stability of other functional groups in the molecule and the desired purification strategy.

Experimental Protocol

This protocol is a representative procedure synthesized from established chemical principles. Researchers should always first consult primary literature and perform appropriate risk assessments.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Methoxy-5-methylaniline | 137.18 | 13.7 g | 0.1 | 1.0 |

| Acetic Anhydride | 102.09 | 11.2 mL | 0.12 | 1.2 |

| Glacial Acetic Acid | 60.05 | 50 mL | - | - |

| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 8.0 mL | 0.1 | 1.0 |

| Sodium Hydroxide (50% aq.) | 40.00 | ~40 mL | - | - |

| Ethanol | 46.07 | 100 mL | - | - |

Part A: N-Acetylation

-

To a 250 mL flask, add 2-methoxy-5-methylaniline (13.7 g, 0.1 mol) and glacial acetic acid (50 mL).

-

Stir the mixture until the aniline is fully dissolved.

-

Slowly add acetic anhydride (11.2 mL, 0.12 mol) to the solution. An exotherm will be observed.

-

Heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature. The product, N-(2-methoxy-5-methylphenyl)acetamide, will be used directly in the next step.

Part B: Chlorination

-

Cool the reaction mixture from Part A to 10-15°C in an ice bath.

-

Slowly add sulfuryl chloride (8.0 mL, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into 400 mL of ice-water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

Part C: Hydrolysis (Deprotection)

-

Transfer the crude, wet solid from Part B to a 500 mL flask.

-

Add ethanol (100 mL) and a 50% aqueous solution of sodium hydroxide (40 mL).

-

Heat the mixture to reflux and maintain for 3-4 hours, until the hydrolysis is complete (monitored by TLC).

-

Cool the mixture to room temperature. The product will precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water to remove any residual base.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound. The expected melting point is 102-103°C.[9]

Conclusion

The synthesis of this compound is a classic illustration of strategic functional group manipulation in organic synthesis. The successful outcome is critically dependent on the temporary protection of the highly reactive amino group. By converting it to an acetamide, the reactivity of the aromatic ring is moderated, and steric influence is introduced, allowing for a highly regioselective electrophilic chlorination at the C-4 position. The final deprotection step efficiently yields the target molecule. This three-step sequence—protect, substitute, deprotect—is a fundamental and powerful strategy widely employed in the synthesis of complex aromatic compounds.

References

- 1. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. para-Cresidine - Wikipedia [en.wikipedia.org]

- 6. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | 6376-14-3 [chemicalbook.com]

A Technical Guide to the Characterization of 4-Chloro-2-methoxy-5-methylaniline and Its Derivatives for Drug Discovery

Executive Summary

This guide provides an in-depth technical overview of 4-Chloro-2-methoxy-5-methylaniline, a substituted aniline with significant potential as a building block in medicinal chemistry and materials science. We will explore its synthesis, comprehensive spectroscopic characterization, and key derivatization strategies. Furthermore, this document details its applications, particularly in the context of drug development, and provides robust protocols for its analysis and safe handling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: The Significance of Substituted Anilines

Substituted anilines are a cornerstone of modern synthetic chemistry. Their unique combination of an aromatic ring and a reactive amino group makes them invaluable precursors for a vast array of pharmaceuticals, agrochemicals, and dyes. The specific nature and position of substituents on the aniline ring—such as chloro, methoxy, and methyl groups—dramatically influence the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability.[1][2] These modifications are critical in drug design for optimizing a compound's binding affinity to biological targets, improving its pharmacokinetic profile, and minimizing off-target effects.[3][4][5] this compound is an exemplar of this class, offering a unique substitution pattern that is increasingly explored in the development of novel therapeutic agents, notably as kinase inhibitors for cancer therapy.[6]

The Core Compound: this compound

Nomenclature and Chemical Identifiers

-

IUPAC Name: this compound

-

CAS Number: 6376-14-3[7]

-

Molecular Formula: C₈H₁₀ClNO[6]

-

Synonyms: 4-Chloro-5-methyl-o-anisidine

Physicochemical Properties

The properties of this compound make it suitable for a range of organic reactions, particularly those requiring good solubility in common organic solvents.

| Property | Value | Source |

| Molecular Weight | 171.62 g/mol | [6][8] |

| Appearance | Solid (Typical for substituted anilines) | |

| Melting Point | 102-103 °C | [7] |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, benzene). Slightly soluble in water. | [9] |

Synthesis and Purification

The synthesis of this compound is not commonly detailed in standard literature but can be achieved through a multi-step process starting from a readily available precursor like p-cresidine (2-methoxy-5-methylaniline). The causality behind this proposed route is the need to introduce a chlorine atom regioselectively. The methoxy and amino groups are strong ortho-, para-directing activators, making direct chlorination challenging. A common strategy involves acetylation of the amine to moderate its activating strength and direct the chlorination, followed by deprotection.

Experimental Protocol: Synthesis of this compound

-

Protection of the Amine:

-

Dissolve 1 equivalent of 2-methoxy-5-methylaniline (p-cresidine) in glacial acetic acid.

-

Add 1.1 equivalents of acetic anhydride slowly while stirring in an ice bath.

-

Allow the reaction to warm to room temperature and stir for 2 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Pour the reaction mixture into ice water to precipitate the N-acetylated product. Filter, wash with cold water, and dry.

-

-

Regioselective Chlorination:

-

Dissolve the dried N-acetyl-2-methoxy-5-methylaniline in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).

-

Cool the solution to 0 °C.

-

Slowly add 1.05 equivalents of a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise. The use of NCS is preferred over Cl₂ gas for safety and selectivity in a lab setting.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

-

Deprotection (Hydrolysis):

-

Evaporate the solvent from the previous step.

-

To the crude chlorinated intermediate, add a solution of 15% aqueous hydrochloric acid and ethanol.

-

Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the solution and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the final product, this compound.

-

-

Purification:

-

Filter the crude product.

-

Recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified solid compound. The purity should be validated by HPLC and spectroscopic methods.

-

References

- 1. drughunter.com [drughunter.com]

- 2. youtube.com [youtube.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Chloro-5-methoxy-2-methylaniline | CymitQuimica [cymitquimica.com]

- 7. This compound | 6376-14-3 [chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-methoxy-5-methylaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2-methoxy-5-methylaniline (CAS No: 6376-14-3), a key intermediate in various synthetic applications. The document outlines the theoretical principles governing its solubility, presents available qualitative solubility data, and details a robust experimental protocol for quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in common organic solvents to facilitate process development, formulation, and chemical synthesis.

Introduction to this compound

This compound, also known as p-Chlorocresidine, is a substituted aniline derivative with the molecular formula C₈H₁₀ClNO.[1] Its structure, featuring a chloro, a methoxy, and a methyl group on the aniline ring, imparts a unique combination of polarity, hydrogen bonding capability, and steric hindrance that dictates its physical and chemical properties, including its solubility. The compound typically appears as a solid with a melting point between 102-103 °C.[2] Understanding the solubility of this intermediate is critical for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing purification strategies.

Fundamental Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[3][4] For this compound, the key structural features influencing its solubility are:

-

Aniline Moiety (-NH₂): The primary amine group is polar and capable of acting as a hydrogen bond donor. This feature promotes solubility in protic and polar solvents.

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.[5]

-

Substituents (-Cl, -OCH₃, -CH₃):

-

The chloro group is electronegative, contributing to the molecule's overall dipole moment.

-

The methoxy group is polar and can act as a hydrogen bond acceptor.

-

The methyl group is nonpolar and contributes to the hydrophobic character.

-

The final solubility in a given solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The presence of both polar (amine, methoxy, chloro) and nonpolar (aromatic ring, methyl) groups suggests that this compound will exhibit a nuanced solubility profile across a range of solvents.[6][7]

Solubility Profile in Common Organic Solvents

Quantitative public data on the solubility of this compound is scarce. However, based on the principles of chemical structure and data from analogous substituted anilines, a qualitative solubility profile can be inferred. For a related compound, 2-Methoxy-5-methylaniline, it is slightly soluble in water but soluble in organic solvents like ether, benzene, petroleum ether, and ethanol.[8] Similarly, 4-chloro-2-methyl-aniline is soluble in ethanol and acetone but has limited solubility in water.[5]

This suggests that this compound will exhibit good solubility in moderately polar to polar aprotic and protic organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding between the solvent's -OH group and the aniline's -NH₂ and -OCH₃ groups. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF) | High to Moderate | Dipole-dipole interactions between the solvent and the polar functional groups of the aniline. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | Favorable π-stacking and van der Waals interactions between the aromatic rings. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Dipole-dipole interactions and dispersion forces. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The overall polarity of the molecule is too high for significant interaction with nonpolar alkanes. |

| Aqueous | Water | Low | The hydrophobic aromatic ring and methyl group outweigh the hydrophilic nature of the amine and methoxy groups.[5] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely used technique.[3]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed test tubes (e.g., 20 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10.0 mL) of the chosen solvent. An "excess" ensures that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[3] A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of a suitable solvent (often the same solvent used for the experiment or a mobile phase component for HPLC).

-

Determine the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis). A calibration curve prepared with known concentrations of the analyte is required for accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

Self-Validation and Trustworthiness

-

Mass Balance Check: After the experiment, the remaining solid can be dried and weighed to confirm that a significant excess was present throughout.

-

Time to Equilibrium: Run parallel experiments and measure the concentration at different time points (e.g., 24, 48, 72 hours) to confirm that the solubility has reached a stable plateau.

-

Analytical Method Validation: The HPLC or UV-Vis method used must be validated for linearity, accuracy, and precision according to standard guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.

Conclusion

References

- 1. This compound | 6376-14-3 [amp.chemicalbook.com]

- 2. This compound | 6376-14-3 [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 8. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

Use of 4-Chloro-2-methoxy-5-methylaniline as a chemical intermediate

An In-Depth Technical Guide to 4-Chloro-2-methoxy-5-methylaniline as a Chemical Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted aromatic amine, serves as a pivotal intermediate in the synthesis of a diverse range of complex organic molecules. Its unique substitution pattern—featuring a chloro, a methoxy, and a methyl group on the aniline core—imparts specific electronic and steric properties that are strategically exploited in the fields of dye chemistry and pharmaceutical development. The electron-donating methoxy and methyl groups activate the ring, while the electron-withdrawing chloro group modulates reactivity and can serve as a key interaction point in biological targets. This guide provides a comprehensive overview of the physicochemical properties, core applications, and detailed handling protocols for this versatile building block, grounding theoretical principles in practical, field-proven methodologies.

Core Molecular Characteristics

This compound (CAS No. 6376-14-3) is a solid at room temperature.[1] The strategic placement of its functional groups dictates its reactivity in subsequent synthetic steps.

Caption: Structure of this compound.

The interplay of these groups is critical. The amino group is a powerful ortho-, para-director, making the positions ortho to it highly susceptible to electrophilic attack. The methoxy group further activates these positions. This predictable reactivity is fundamental to its utility as an intermediate.

Physicochemical and Safety Data Summary

| Property | Value | Source(s) |

| CAS Number | 6376-14-3 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [2] |

| Molecular Weight | 171.62 g/mol | [3] |

| Melting Point | 102-103 °C | [1] |

| Appearance | Solid | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | Harmful if swallowed (H302), May cause cancer (H350) | [5] |

Core Directive: Application as a Versatile Chemical Intermediate

The utility of this compound stems from the reactivity of the primary amine group, which serves as a handle for constructing larger, more complex molecules. Its primary applications are in the synthesis of azo dyes/pigments and as a foundational scaffold in medicinal chemistry.

Caption: Major synthetic pathways for this compound.

Synthesis of Azo Dyes and Pigments

A primary application of aromatic amines is their conversion into diazonium salts, which are then used in azo coupling reactions to produce vibrant dyes.[6]

Causality: The amine group on this compound is readily diazotized using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is an electrophile that reacts with electron-rich coupling partners (like phenols or other anilines) to form an azo compound (-N=N-). The specific substituents on the aniline ring (chloro, methoxy, methyl) tune the color (bathochromic or hypsochromic shifts) and properties like lightfastness and thermal stability of the final dye.[6]

Precursor for Bioactive Molecules and Pharmaceuticals

In drug development, the aniline scaffold is a privileged structure. Substituted anilines are key building blocks for a variety of therapeutic agents, particularly kinase inhibitors used in oncology.[3]

Causality: The chloro and methoxy groups are frequently employed in medicinal chemistry to optimize a drug candidate's interaction with its protein target and to improve its pharmacokinetic properties (DMPK).[7][8]

-

Chloro Group: Can form halogen bonds with protein backbone atoms or act as a metabolically stable lipophilic group to enhance cell permeability.

-

Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a tool to modulate drug clearance rates.[8]

A related compound, 4-Chloro-5-methoxy-2-methylaniline, has been investigated for its kinase inhibitory properties and has been part of clinical trials for cancer treatment, highlighting the pharmaceutical relevance of this substitution pattern.[3]

Experimental Protocol: Synthesis of an Acetoacetanilide Intermediate

This protocol describes the N-acetoacetylation of this compound, a common transformation to create intermediates for high-performance organic pigments. The methodology is adapted from established procedures for similar anilines.[9] This protocol is a self-validating system; successful synthesis will result in a new compound with a distinct melting point and spectroscopic signature from the starting material.

Objective: To synthesize N-(4-chloro-2-methoxy-5-methylphenyl)-3-oxobutanamide.

Materials:

-

This compound (1.0 eq)

-

Diketene or tert-Butyl acetoacetate (1.1 eq)

-

Toluene (or other inert aromatic solvent like xylene)

-

Sodium acetate (catalytic amount)

-

Hydrochloric acid (for pH adjustment)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Methanol or ethanol (for recrystallization)

Procedure:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add this compound (1.0 eq) and toluene (approx. 5-10 mL per gram of aniline).

-

Rationale: Toluene is an inert solvent that allows the reaction to be heated to a sufficient temperature to drive the reaction to completion.

-

-

Initiation: Begin stirring the suspension and add a catalytic amount of sodium acetate. Heat the mixture to 80-90 °C.

-

Rationale: The base catalyzes the reaction. Heating ensures the aniline is fully dissolved and increases the reaction rate.

-

-

Reagent Addition: Add tert-Butyl acetoacetate (1.1 eq) dropwise via the dropping funnel over 30 minutes.

-

Rationale: Slow addition controls the reaction rate and prevents potential side reactions or excessive heat generation. tert-Butyl acetoacetate is often used as a safer, more stable alternative to diketene.

-

-

Reaction: Maintain the temperature at 80-90 °C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Rationale: Reaction monitoring is crucial to determine the endpoint, preventing the formation of impurities from over-reaction or ensuring the reaction goes to completion for maximal yield.

-

-

Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

- Rationale: The acid wash removes any unreacted aniline and the basic catalyst. The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove water from the organic layer. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Rationale: Removal of water is essential before solvent evaporation to obtain a dry product.

-

Purification: Recrystallize the resulting crude solid from hot methanol or ethanol to yield the pure N-(4-chloro-2-methoxy-5-methylphenyl)-3-oxobutanamide product.

-

Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing soluble impurities.

-

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its related compounds must be handled with appropriate care.

-

Hazard Identification: The compound is classified as harmful if swallowed and is suspected of causing cancer.[5][10] It may also cause skin and eye irritation.[4] Upon combustion, it may produce toxic fumes of hydrogen chloride and nitrogen oxides.[11]

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[4] If handling the powder outside of a fume hood, a respirator (e.g., N95) is required to avoid inhalation.[4]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid generating dust. Take off contaminated clothing immediately and wash before reuse.[4]

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

-

On Skin: Wash off with plenty of soap and water.[4]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Conclusion

This compound is more than a mere collection of atoms; it is a carefully designed molecular tool. Its substituents are not random but are placed to confer a specific reactivity profile that chemists can reliably exploit. For the dye chemist, it offers a pathway to specific, stable colors. For the medicinal chemist, it provides a validated scaffold for building therapeutically active agents, with functional groups that can fine-tune biological activity and metabolic fate. Understanding the fundamental principles of its reactivity, coupled with rigorous and safe handling protocols, allows researchers to fully leverage the synthetic potential of this valuable chemical intermediate.

References

- 1. This compound | 6376-14-3 [chemicalbook.com]

- 2. PubChemLite - this compound (C8H10ClNO) [pubchemlite.lcsb.uni.lu]

- 3. 4-Chloro-5-methoxy-2-methylaniline | CymitQuimica [cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. nbinno.com [nbinno.com]

- 7. drughunter.com [drughunter.com]

- 8. youtube.com [youtube.com]

- 9. 4'-Chloro-2',5'-dimethoxyacetoacetanilide | 4433-79-8 | Benchchem [benchchem.com]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. This compound(6376-14-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Azo Dyes Utilizing 4-Chloro-2-methoxy-5-methylaniline

Preamble: The Strategic Role of Substituted Anilines in Modern Dye Chemistry

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and paper manufacturing.[1] Their prominence stems from a relatively straightforward synthesis involving diazotization and azo coupling, which allows for immense structural diversity and a wide spectrum of colors.[1][2][3] The properties of an azo dye—its color, intensity, and fastness to light, washing, and chemical agents—are intricately linked to the electronic and structural characteristics of its aromatic precursors.

This document provides a detailed technical guide on the application of 4-Chloro-2-methoxy-5-methylaniline as a diazo component in the synthesis of high-performance azo dyes. The specific substitution pattern of this aniline derivative—a chloro group, a methoxy group, and a methyl group—offers a unique combination of electronic and steric influences. The electron-withdrawing chlorine atom and the electron-donating methoxy and methyl groups create a nuanced electronic environment that can be exploited to produce dyes with desirable tinctorial strength and stability. These notes are intended for researchers and process chemists engaged in the development of novel colorants.

Part 1: Core Chemical Principles and Mechanistic Insights

The synthesis of azo dyes from this compound is a two-stage process.[3] Understanding the causality behind each step is critical for optimizing reaction conditions and ensuring high yield and purity.

Diazotization: Formation of the Electrophilic Intermediate

Diazotization is the conversion of the primary aromatic amine into a highly reactive diazonium salt.[4] This reaction is conducted in a cold, acidic medium.

-

Mechanism: The process begins with the reaction of sodium nitrite (NaNO₂) with a strong acid (e.g., hydrochloric acid) to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion, leading to an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the stable diazonium salt is formed.

-

Causality of Experimental Choices:

-

Low Temperature (0–5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable. At higher temperatures, they readily decompose, losing nitrogen gas (N₂) to form phenols, leading to significant yield loss and the formation of impurities.[5]

-

Strong Acidic Medium: A sufficient excess of strong acid is required to protonate the nitrous acid and prevent the newly formed diazonium salt from coupling with the unreacted parent amine, which would form an undesired triazene byproduct.[6]

-

Azo Coupling: The Chromophore-Forming Step

The diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction.[2] This reaction forms the characteristic azo bond (–N=N–), which acts as the chromophore responsible for the dye's color.

-

Mechanism: The coupling component, typically a phenol, naphthol, or another aromatic amine, provides the nucleophilic carbon atom that attacks the terminal nitrogen of the diazonium salt.

-

Causality of pH Control:

-

Coupling with Phenols/Naphthols: These reactions are performed under slightly alkaline conditions (pH 8-10). The alkaline environment deprotonates the hydroxyl group to form the much more strongly activating phenoxide ion, which is necessary for the weak diazonium electrophile to react.

-

Coupling with Aromatic Amines: These reactions are carried out in a slightly acidic medium (pH 4-6). This ensures that there is a sufficient concentration of the free amine to act as a nucleophile, while being acidic enough to prevent the diazonium salt from converting to a non-reactive diazotate ion.

-

Below is a workflow diagram illustrating the logical progression from the starting amine to the final azo dye product.

Caption: General workflow for azo dye synthesis.

Part 2: Experimental Protocols

Safety Precaution: Aromatic diazonium salts, when isolated in a dry, solid state, are explosive. All procedures should be carried out in solution, and the diazonium intermediate should be used immediately without isolation. Standard personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times.

Protocol 1: Preparation of Diazotized this compound

This protocol details the formation of the diazonium salt solution, which serves as the key intermediate for subsequent coupling reactions.

Materials & Reagents:

-

This compound (MW: 171.62 g/mol )

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Procedure:

-

Amine Dissolution: In a 250 mL beaker, suspend 1.72 g (0.01 mol) of this compound in 20 mL of distilled water.

-

Acidification: While stirring, slowly add 3 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process.

-

Nitrite Solution Preparation: In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Use a pipette or a dropping funnel for controlled addition. Keep the tip of the addition funnel below the surface of the liquid to prevent the loss of nitrous gases.

-

Scientist's Note: A rapid addition can cause a localized temperature increase, leading to the decomposition of the diazonium salt.[5]

-

-

Confirmation of Diazotization: After the addition is complete, stir the solution for an additional 15 minutes in the ice bath. Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper; an immediate blue-black color indicates a slight excess of nitrous acid and that diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.

-

Rationale: A slight excess of nitrous acid ensures all the primary amine has reacted. A large excess should be avoided as it can lead to side reactions with the coupling component.

-

The resulting clear, cold solution of 4-chloro-2-methoxy-5-methylbenzenediazonium chloride is now ready for immediate use in a coupling reaction.

Protocol 2: Synthesis of an Azo Dye via Coupling with β-Naphthol

This protocol describes the synthesis of a vibrant orange-red dye.

Materials & Reagents:

-

Diazonium salt solution from Protocol 1

-

β-Naphthol (2-Naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

Coupling Component Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

-

Cooling: Cool this solution in an ice bath to approximately 5-10 °C.

-

Azo Coupling: While stirring vigorously, add the cold diazonium salt solution (from Protocol 1) slowly to the β-naphthol solution.

-

Observation: A brightly colored precipitate (typically orange to red) will form almost immediately.

-

-

Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30 minutes after the addition is complete to ensure the reaction goes to completion.

-

Isolation: Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral and colorless. This removes any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified dye in an oven at 60-70 °C to a constant weight.

The diagram below illustrates the chemical transformation during the coupling step.

Caption: Coupling of the diazonium salt with β-naphthol.

Part 3: Data and Characterization

The final properties of the azo dye are determined by the combined structure of the diazo and coupling components.

Table 1: Physicochemical Properties of the Diazo Component

| Property | Value |

| Chemical Name | This compound |

| IUPAC Name | 4-chloro-2-methoxy-5-methylbenzenamine |

| Molecular Formula | C₈H₁₀ClNO |

| Molar Mass | 171.62 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 78-82 °C |

Table 2: Representative Azo Dyes from this compound

This table presents expected outcomes when coupling the diazonium salt with various common coupling components. Yields and shades are illustrative and may vary with specific reaction conditions.

| Coupling Component | Coupling pH | Expected Color Shade | Typical Yield (%) | Application Class |

| β-Naphthol | 9 - 10 | Orange-Red | 85 - 95 | Disperse, Pigment |

| N,N-dimethylaniline | 4 - 5 | Yellow-Orange | 80 - 90 | Disperse |

| H-Acid (in γ-position) | 4 - 5 | Red | 85 - 95 | Acid, Reactive |

| H-Acid (in α-position) | 9 - 10 | Blue-Violet | 80 - 90 | Acid, Reactive |

| Salicylic Acid | 9 - 10 | Yellow | 75 - 85 | Mordant |

Table 3: Performance Characteristics of Resulting Dyes

The substituents on the aniline ring significantly impact the dye's performance. The methoxy group often acts as a bathochromic (color-deepening) auxochrome, while the chloro group can enhance lightfastness.[7]

| Dye (Coupling Component) | λmax (nm) | Molar Extinction Coefficient (ε) | Light Fastness (1-8 scale) | Wash Fastness (1-5 scale) |

| β-Naphthol | ~480-490 | High (~25,000 - 35,000) | Good (5-6) | Very Good (4-5) |

| N,N-dimethylaniline | ~410-420 | High (~30,000 - 40,000) | Fair (4) | Good (4) |

| H-Acid (γ-coupling) | ~510-525 | Very High (~40,000 - 50,000) | Good (5) | Excellent (5) |

Note: Fastness properties are highly dependent on the substrate (e.g., polyester, nylon) and the dyeing method used.[7] The good light fastness observed in many such dyes can be attributed to the presence of electron-withdrawing groups and the overall stability of the molecular structure.[7]

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. ijirset.com [ijirset.com]

- 5. plantarchives.org [plantarchives.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orientjchem.org [orientjchem.org]

Application Note: A Comprehensive Guide to the Gas Chromatographic Analysis of Aniline and Its Derivatives

Abstract

Aniline and its substituted derivatives are foundational chemical intermediates in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals. Their prevalence, coupled with their potential toxicity and classification as environmental pollutants, necessitates robust and sensitive analytical methods for their quantification.[1][2] This guide provides a detailed framework for the development and implementation of a Gas Chromatography (GC) method for the analysis of aniline derivatives. We delve into the causal logic behind critical methodological choices, from sample preparation and derivatization to the selection of chromatographic conditions and detectors. This document is intended for researchers, analytical scientists, and quality control professionals requiring a reliable method for the determination of these compounds in diverse matrices.

The Analytical Challenge: Understanding the Chemistry of Anilines

The primary challenge in the gas chromatographic analysis of anilines stems from the chemical nature of the aromatic amine functional group. The lone pair of electrons on the nitrogen atom makes these compounds:

-

Polar and Reactive: The amine group can form hydrogen bonds, leading to strong interactions with active sites (e.g., free silanol groups) on the GC column and inlet liner. This often results in poor chromatographic performance, characterized by tailing peaks, poor reproducibility, and analyte loss.[3]

-

Thermolabile: Some aniline derivatives can be susceptible to degradation at the high temperatures typically used in GC injection ports.[1][4]

A successful GC method must systematically address these issues through a combination of optimized sample preparation, potential derivatization, and careful selection of GC hardware and parameters.

Strategic Workflow for Aniline Analysis

The development of a robust GC method follows a logical progression from sample acquisition to final data analysis. Each step is designed to isolate the analytes of interest, render them suitable for GC analysis, and ensure accurate detection and quantification.

Figure 1: General workflow for the GC analysis of aniline derivatives.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to efficiently extract the aniline derivatives from the sample matrix while minimizing interferences. The choice of technique depends on the matrix type.

Liquid-Liquid Extraction (LLE)

LLE is a robust and widely used technique for aqueous samples like industrial wastewater.[5] The core principle involves partitioning the analytes between the aqueous sample and an immiscible organic solvent.

Causality: To ensure efficient extraction, the pH of the aqueous sample is adjusted to >11.[6][7] This converts any protonated aniline salts into their free base form, which is significantly more soluble in organic solvents like methylene chloride.

Solid-Phase Extraction (SPE)

SPE is an alternative to LLE that can reduce solvent consumption and offer higher sample throughput. A styrene-divinylbenzene based sorbent is effective for enriching aromatic amines from water samples.[8]

Extract Cleanup

For complex matrices, a cleanup step is often necessary to remove co-extracted interferences that can contaminate the GC system or co-elute with target analytes.

-

Florisil Column Cleanup: Effective for removing polar interferences.[5][6]

-

Gel Permeation Chromatography (GPC): Useful for removing high-molecular-weight materials.[6]

Protocol 1: Liquid-Liquid Extraction (Based on EPA Method 8131)

-

Sample Collection: Collect a 1-liter aqueous sample in a clean glass container.

-

pH Adjustment: Transfer the sample to a 2 L separatory funnel. Adjust the sample pH to >11 by adding 1.0 M sodium hydroxide (NaOH) solution dropwise.[6][7]

-

First Extraction: Add 60 mL of methylene chloride to the separatory funnel.

-

Extraction: Stopper the funnel and shake vigorously for 2 minutes, venting periodically to release pressure.[7]

-

Phase Separation: Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.

-

Collect Extract: Drain the lower methylene chloride layer into a concentration flask.

-

Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts in the concentration flask.

-

Drying & Concentration: Dry the extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish apparatus or gentle nitrogen stream.

-

Solvent Exchange: Exchange the solvent to toluene just prior to the final concentration step, as this is more compatible with Nitrogen-Phosphorus Detection.[5][6]

Derivatization: Enhancing Chromatographic Performance

For many aniline derivatives, direct analysis is challenging due to their polarity. Derivatization is a chemical modification process that converts the polar amine group into a less polar, more volatile, and more thermally stable functional group.[1][4]

Why Derivatize?

-

Improved Peak Shape: Reduces tailing by masking the active amine group.

-

Increased Volatility: Allows for elution at lower temperatures.

-

Enhanced Sensitivity: By introducing electrophoric groups (e.g., fluorine atoms), sensitivity with an Electron Capture Detector (ECD) can be dramatically increased.[9]

Figure 2: Acetylation of aniline to form a less polar derivative.

Protocol 2: Acylation with Heptafluorobutyric Anhydride (HFBA)

This procedure creates a highly fluorinated derivative suitable for sensitive detection by GC-ECD or GC-MS.

-

Evaporate Extract: Take the concentrated sample extract (in ethyl acetate or other suitable solvent) and evaporate it to dryness under a gentle stream of nitrogen.[7]

-

Add Reagents: To the dried residue, add 50 µL of ethyl acetate and 50 µL of HFBA.[7]

-

Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.[7]

-

Dry Down: After cooling, evaporate the reaction mixture to dryness again under nitrogen to remove excess reagent.

-

Reconstitute: Reconstitute the final residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or toluene) for GC analysis.[7]

GC Method Parameters and System Configuration

The selection of the GC column and detector is paramount for achieving the desired separation and sensitivity.

Column Selection

A low- to mid-polarity column is generally preferred. A 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., SE-54, SLB®-5ms) offers a good balance of selectivity for a wide range of aniline derivatives.[5][10] The use of highly inert columns is critical to minimize peak tailing.

Detector Selection

-

Nitrogen-Phosphorus Detector (NPD): This is the detector of choice for many standard methods due to its high selectivity and sensitivity for nitrogen-containing compounds.[5][6] It provides a cleaner chromatogram with fewer interferences compared to a Flame Ionization Detector (FID).

-

Mass Spectrometry (MS): GC-MS provides unequivocal identification based on mass spectra and is highly recommended for confirming compound identities, especially in unfamiliar or complex samples.[6][11] It is a powerful tool for both qualitative and quantitative analysis.[12]

-

Electron Capture Detector (ECD): While not suitable for underivatized anilines, the ECD is extremely sensitive to the halogenated derivatives produced by reagents like HFBA or PFPA, allowing for very low detection limits.[9]

Protocol 3: GC-NPD/MS Instrumental Parameters

The following table provides a validated starting point for method development. Parameters should be optimized for the specific analytes and instrument used.

| Parameter | Recommended Setting | Rationale & Comments |

| GC System | Gas Chromatograph with NPD or MS | Select detector based on sensitivity and confirmation requirements. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethylpolysiloxane | A standard dimension, mid-polarity column providing good resolution.[5] |

| Carrier Gas | Helium or Hydrogen | Maintain a constant flow rate (e.g., 1.0-1.5 mL/min).[13] |

| Injection | 1 µL, Splitless | Maximizes sensitivity for trace analysis. An inert liner is crucial.[14] |

| Injector Temp. | 250 °C | Balances efficient volatilization with minimizing thermal degradation. |

| Oven Program | Initial: 60°C, hold 2 min | Allows for solvent focusing. |

| Ramp: 10°C/min to 280°C | Separates analytes based on boiling points. | |

| Final Hold: 5 min | Ensures elution of all compounds. | |

| NPD Settings | Temp: 300 °C, Bead Voltage Optimized | Follow manufacturer's guidelines for gas flows (H₂, Air, Makeup). |

| MS Settings | Transfer Line: 280 °C, Ion Source: 230 °C | Prevents cold spots and ensures efficient ionization. |

| Scan Range: 45 - 450 amu | Covers the mass range of most aniline derivatives and their fragments. |

Data, Performance, and Validation

A validated method ensures that the results are reliable, reproducible, and fit for purpose.[14] The tables below, derived from established methods, provide expected performance characteristics.

Table 1: Method Performance for Selected Anilines by GC-NPD (from EPA Method 8131) [2][6]

| Compound | CAS No. | Method Detection Limit (MDL) in Water (µg/L) | Linearity Range (µg/L) |

| Aniline | 62-53-3 | 2.3 | 40 - 800 |

| 2-Chloroaniline | 95-51-2 | 1.4 | 3 x MDL to 300 x MDL |

| 4-Chloroaniline | 106-47-8 | 0.66 | 40 - 400 |

| 3,4-Dichloroaniline | 95-76-1 | 1.1 | 3 x MDL to 300 x MDL |

| 2-Nitroaniline | 88-74-4 | 2.3 | 3 x MDL to 300 x MDL |

| 4-Nitroaniline | 100-01-6 | 1.4 | 3 x MDL to 300 x MDL |

Table 2: Single Laboratory Accuracy and Precision (from EPA Method 8131) [6]

| Compound | Concentration Spiked (µg/L) | Average Recovery (%) | Standard Deviation (%) |

| Aniline | 50 | 55.4 | 12.0 |

| 2-Chloroaniline | 50 | 85.0 | 7.9 |

| 4-Chloroaniline | 50 | 49.0 | 11.0 |

| 3,4-Dichloroaniline | 50 | 88.0 | 7.0 |

| 2-Nitroaniline | 50 | 88.4 | 5.8 |

| 4-Nitroaniline | 50 | 88.2 | 7.4 |

Note: The lower recoveries for aniline and 4-chloroaniline highlight the analytical challenges associated with these compounds and the importance of consistent execution of the method.[5][6]

Conclusion

The successful analysis of aniline derivatives by gas chromatography is highly achievable with a systematic and chemically-informed approach. By carefully addressing the inherent polarity and reactivity of the amine functional group through optimized sample preparation, optional derivatization, and the use of inert chromatographic systems with selective detectors like NPD or MS, analysts can develop robust, sensitive, and reliable methods. The protocols and data presented in this guide serve as a comprehensive starting point for method development and validation, enabling accurate quantification of these important compounds in a variety of scientific and industrial applications.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. benchchem.com [benchchem.com]

- 3. bre.com [bre.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. epa.gov [epa.gov]

- 7. benchchem.com [benchchem.com]

- 8. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Aniline | Sigma-Aldrich [sigmaaldrich.com]

- 11. d-nb.info [d-nb.info]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. benchchem.com [benchchem.com]

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Anilines

Abstract This application note provides a comprehensive guide to the purity assessment of anilines using High-Performance Liquid Chromatography (HPLC). Aniline and its derivatives are crucial building blocks in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] Their purity is a critical quality attribute that directly impacts the safety, efficacy, and quality of the final products. This document outlines a robust reversed-phase HPLC (RP-HPLC) method, delving into the scientific rationale behind the methodological choices. It offers a detailed protocol for practitioners and adheres to principles outlined in major pharmacopeias and regulatory guidelines.[3][4][5][6]

Introduction: The Imperative for Aniline Purity

Aniline, the simplest aromatic amine, and its substituted analogs are foundational to numerous chemical syntheses.[1][2] However, their synthesis and storage are susceptible to the formation of impurities. These can arise from unreacted starting materials, byproducts of side reactions, or degradation.[1][7] Common degradation pathways for anilines include oxidation, which can lead to the formation of colored impurities like p-benzoquinone and polymeric by-products, especially upon exposure to air and light.[1][8][9]

The presence of these impurities, even at trace levels, can have significant consequences. In pharmaceutical applications, they can alter the toxicological and pharmacological profile of the active pharmaceutical ingredient (API). Therefore, a precise and reliable analytical method to determine the purity of anilines and quantify their related substances is paramount. HPLC is the technique of choice for this purpose, offering high resolution, sensitivity, and specificity.[10][11]

This guide is grounded in the principles of analytical procedure validation as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1) and aligns with the chromatographic principles detailed in the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.29.[3][4][5][6][12][13][14][15][16][17]

The Science of Separation: HPLC Method Development for Anilines

The selection of HPLC parameters is a scientifically driven process aimed at achieving optimal separation of the main aniline peak from all potential impurities.

The Stationary Phase: Choosing the Right Column

For the separation of moderately polar compounds like anilines, reversed-phase chromatography is the most effective approach. A C18 (octadecylsilyl) stationary phase is a common and robust choice, providing a non-polar surface for the retention of aniline and its often less polar impurities.[18] However, for certain aniline derivatives and their degradation products, other stationary phases like C8 or C4 might offer better selectivity.[19] In this protocol, we will utilize a C18 column, which provides a good balance of retention and resolution for a broad range of aniline-related compounds.

The Mobile Phase: Driving the Separation